2-(4-Bromophenyl)sulfinylacetic acid
Description
2-(4-Bromophenyl)sulfinylacetic acid is an organosulfur compound featuring a sulfinyl group (S=O) attached to a 4-bromophenyl moiety and an acetic acid backbone. The bromine atom at the para position enhances lipophilicity and may affect binding interactions in biological systems.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfinylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c9-6-1-3-7(4-2-6)13(12)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETVCIDATZVWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3996-48-3 | |
| Record name | NSC125384 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)sulfinylacetic acid typically involves the following steps:
Bromination of Phenylacetic Acid: The starting material, phenylacetic acid, undergoes bromination using bromine and a catalyst such as mercuric oxide to yield 4-bromophenylacetic acid.
Industrial Production Methods
Industrial production methods for 2-(4-Bromophenyl)sulfinylacetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Bromination: Using continuous flow reactors for the bromination step to ensure consistent product quality and yield.
Automated Sulfinylation: Employing automated systems for the sulfinylation step to maintain precise control over reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)sulfinylacetic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often require catalysts like palladium or copper complexes.
Major Products Formed
Oxidation: 2-(4-Bromophenyl)sulfonylacetic acid.
Reduction: 2-(4-Bromophenyl)thioacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)sulfinylacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)sulfinylacetic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activities.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Gene Expression: The compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Structural Analogues by Functional Group
Sulfonamide Derivatives
- 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate Structure: Contains a sulfonamide (SO₂NH) group instead of sulfinyl (S=O). Synthesis: Prepared via condensation of 4-bromobenzenesulfonyl chloride with phenylglycine . Properties:
- Molecular weight: 388.23 g/mol (monohydrate) .
- Crystal packing stabilized by N–H⋯O, C–H⋯O, and O–H⋯O hydrogen bonds .
Applications: Acts as a ligand in metal complexation and exhibits biological activity .
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid
Sulfanyl and Sulfinyl Derivatives
- (4-Bromo-2-methyl-phenyl)sulfanylacetic acid
- Structure : Features a sulfanyl (S–) group and a methyl substituent on the phenyl ring.
- Properties :
- Safety data highlight hazards under GHS classifications .
The sulfanyl group is less oxidized than sulfinyl, affecting reactivity and stability.
(4-Bromophenyl) 2-(2-nitrophenyl)sulfinylacetate
Acetamide Derivatives
- 2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic Acid
- Structure : Incorporates an acetamide group (NHCOCH₂) instead of sulfinyl.
- Properties :
- Molecular weight: 348 g/mol .
Comparative Data Table
Physical and Chemical Properties
- Crystallography : Sulfonamide derivatives (e.g., ) crystallize in orthorhombic systems (space group P2₁2₁2₁) with distinct hydrogen-bonding networks . Sulfinyl groups may introduce chirality, affecting crystal packing.
- Acidity : The sulfinyl group increases acidity compared to sulfanyl but less than sulfonamide due to intermediate oxidation state.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
